3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine
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Overview
Description
3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine is a complex organic compound that features a pyridazine core substituted with a fluorophenyl group and a piperazine ring linked to an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the oxadiazole derivative with a suitable piperazine compound under basic conditions.
Coupling with Pyridazine: The final step involves coupling the piperazine-oxadiazole intermediate with a fluorophenyl-substituted pyridazine under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the oxadiazole ring, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can yield N-oxides, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their pharmacological activities, including antihistaminic and antipsychotic effects.
Uniqueness
3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of the fluorophenyl group enhances its stability and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-cyclopropyl-5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c21-16-5-3-14(4-6-16)17-7-8-18(23-22-17)27-11-9-26(10-12-27)13-19-24-25-20(28-19)15-1-2-15/h3-8,15H,1-2,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYBISKPZWBITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)CN3CCN(CC3)C4=NN=C(C=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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